molecular formula C9H13ClN2 B2538995 2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine CAS No. 1860475-30-4

2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B2538995
CAS No.: 1860475-30-4
M. Wt: 184.67
InChI Key: QCJODKLCFPTMOI-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an amine group attached to a methylpropan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 3-chloropyridine with a suitable amine precursor under controlled conditions. One common method involves the alkylation of 3-chloropyridine with 2-methylpropan-1-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific combination of a chloropyridine ring and a methylpropan-1-amine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-chloropyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJODKLCFPTMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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